3-ethenyl-4-methyl-1H-quinoline-2-thione
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Overview
Description
3-ethenyl-4-methyl-1H-quinoline-2-thione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The unique structure of this compound, which includes a thione group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethenyl-4-methyl-1H-quinoline-2-thione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol can yield the desired compound . The reaction conditions typically involve heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the use of green chemistry principles to ensure environmentally friendly processes. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-ethenyl-4-methyl-1H-quinoline-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield quinoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups into the quinoline ring, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
3-ethenyl-4-methyl-1H-quinoline-2-thione has numerous scientific research applications due to its unique structure and reactivity. In chemistry, it is used as a building block for synthesizing more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Additionally, its derivatives have shown promise in drug discovery and development .
Mechanism of Action
The mechanism of action of 3-ethenyl-4-methyl-1H-quinoline-2-thione involves its interaction with specific molecular targets and pathways. The thione group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and proteins. This interaction can disrupt essential cellular processes, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-ethenyl-4-methyl-1H-quinoline-2-thione include other quinoline derivatives such as quinoline-2,4-dione, 4-hydroxyquinoline, and quinazoline-2,4-diones . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart from its similar compounds is the presence of the ethenyl and thione groups. These functional groups confer unique reactivity and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
59280-84-1 |
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Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
3-ethenyl-4-methyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H11NS/c1-3-9-8(2)10-6-4-5-7-11(10)13-12(9)14/h3-7H,1H2,2H3,(H,13,14) |
InChI Key |
QDXHVWOGZRTWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)NC2=CC=CC=C12)C=C |
Origin of Product |
United States |
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